

(Rac)-MEM 1003: A Preclinical Technical Guide

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Compound of Interest		
Compound Name:	(Rac)-MEM 1003	
Cat. No.:	B1676191	Get Quote

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Executive Summary

(Rac)-MEM 1003, a potent, CNS-selective, L-type calcium channel antagonist of the dihydropyridine class, was investigated for its therapeutic potential in Alzheimer's disease. Preclinical studies demonstrated its capacity to ameliorate age-related cognitive deficits and exert neuroprotective effects. Developed by Memory Pharmaceuticals Corp., the compound, also known as MEM 1003, aimed to normalize aberrant neuronal calcium signaling, a key pathological feature implicated in neurodegenerative disorders.[1] Despite promising preclinical and early clinical safety data, the development of MEM 1003 was discontinued due to a failure to meet primary efficacy endpoints in Phase 2a clinical trials.[1] This guide provides a detailed overview of the available preclinical data for (Rac)-MEM 1003, including quantitative data from key behavioral studies, experimental protocols, and a conceptualization of its mechanism of action.

Core Mechanism of Action

(Rac)-MEM 1003 is the racemic mixture of MEM 1003.[1] As a dihydropyridine compound, it functions as a potent L-type Ca2+ channel antagonist.[1] In the context of aging and Alzheimer's disease, neuronal calcium homeostasis is often disrupted, leading to excessive intracellular calcium levels. This calcium overload can trigger a cascade of detrimental events, including reduced neuronal excitability and, ultimately, cell death.[2] An increase in the density of L-type Ca2+ channels has been reported in the brains of aged individuals and those with Alzheimer's disease, exacerbating this issue.[2]





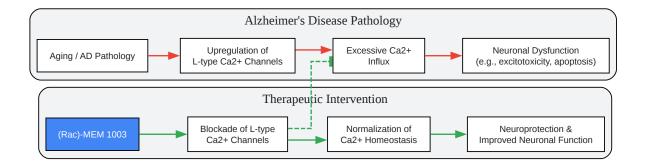


MEM 1003 was designed to selectively target these channels in the central nervous system, thereby restoring normal calcium signaling.[2] This selective action was a key differentiator from other L-type Ca2+ channel blockers, offering the potential for neuroprotection and improved cerebral blood flow without causing significant peripheral blood pressure reduction.[2]

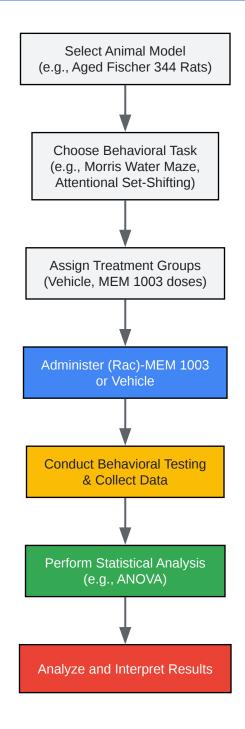
Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **(Rac)-MEM 1003** in the context of Alzheimer's disease pathology.









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References

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